Palladium(II) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis

Palladium(II) acetylacetonate (Pd(acac)2) is a versatile and efficient catalyst for various organic reactions, making it a valuable tool in scientific research. Its most prominent application lies in cross-coupling reactions, particularly the Heck reaction. This reaction allows the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides, enabling the synthesis of complex organic molecules with specific functionalities. Pd(acac)2 has demonstrated high activity and selectivity in this reaction, contributing significantly to the development of new pharmaceuticals, materials, and other fine chemicals [, ].

Beyond the Heck reaction, Pd(acac)2 also finds application in other cross-coupling strategies, such as the Suzuki-Miyaura reaction, the Sonogashira reaction, and the Stille reaction. These reactions provide researchers with additional tools for constructing complex molecules with diverse functionalities [, ]. Additionally, Pd(acac)2 can be used in oxidation processes, such as the Wacker-Oxidation and the Stille coupling for the selective oxidation of alkenes to carbonyl compounds [, ].

Material Science

Pd(acac)2 serves as a crucial precursor for the deposition of thin films and nanomaterials used in various technological applications. It can be employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of palladium or palladium alloys with precise control over thickness, composition, and morphology []. These thin films find application in a range of technologies, including:

- Electronic devices: Transistors, capacitors, and other electronic components benefit from thin films with specific electrical properties that Pd(acac)2 deposition can help achieve.

- Sensors: Pd-based thin films can be used to create highly sensitive and selective sensors for various gases and chemicals due to their unique interaction properties.

- Energy storage systems: The development of efficient and durable fuel cells and batteries relies on advanced materials, and Pd(acac)2 can contribute to the creation of these materials by enabling the deposition of thin films with desired catalytic properties.

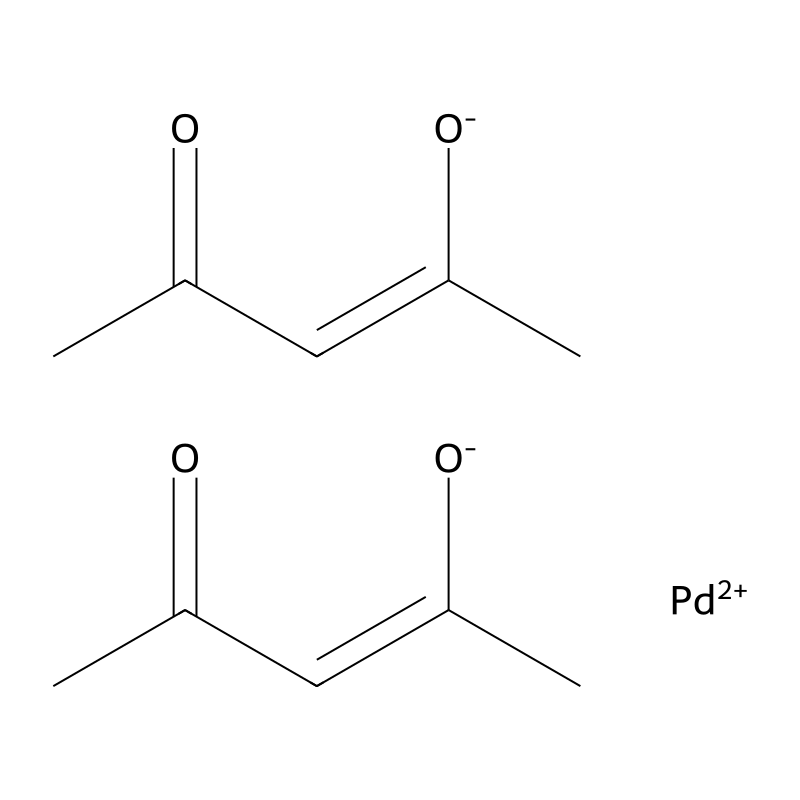

Palladium(II) acetylacetonate is an organometallic compound with the formula . It consists of a palladium ion coordinated to two acetylacetonate ligands, which are bidentate chelating agents. This compound is characterized by its square planar geometry around the palladium center, a common feature for many transition metal complexes. Palladium(II) acetylacetonate is notable for its stability and solubility in organic solvents, making it a valuable precursor in various catalytic applications, particularly in organic synthesis and polymerization reactions .

- Suzuki-Miyaura Cross Coupling: This reaction involves the coupling of aryl halides with phenylboronic acid to form biaryl compounds. Palladium(II) acetylacetonate serves as an effective catalyst in this transformation .

- Hydrogenation Reactions: It is used in hydrogenation processes to convert alkenes and alkynes into alkanes .

- Oxo-Synthesis: The compound facilitates the conversion of olefins into aldehydes and ketones through oxidation processes .

- Polymerization: Palladium(II) acetylacetonate is employed in the polymerization of various unsaturated hydrocarbons, contributing to the formation of polymers with specific properties .

Palladium(II) acetylacetonate can be synthesized through several methods:

- Reaction with Palladium Dichloride: The most common method involves reacting palladium dichloride with acetylacetone in hydrochloric acid. The process includes:

- Direct Metalation: Another method involves direct metalation of triazolium salts with palladium(II) acetylacetonate under inert conditions, producing novel complexes that can enhance catalytic activity .

Palladium(II) acetylacetonate is particularly distinguished by its effectiveness in catalyzing cross-coupling reactions compared to its nickel and copper counterparts, which often require harsher conditions or additional ligands to achieve similar reactivity .

Studies on the interactions of palladium(II) acetylacetonate with other ligands reveal its versatility as a catalyst precursor. For instance, complexes formed with phosphine or aminophosphine ligands have demonstrated enhanced catalytic properties in various reactions, including telomerization and dimerization processes. These interaction studies highlight the importance of ligand choice in optimizing catalytic efficiency .

Seed-Mediated Growth of Hollow Ag-Pd Alloy Nanostructures

Seed-mediated growth strategies leveraging Pd(acac)₂ have unlocked pathways to architecturally complex bimetallic systems. A seminal approach combines seed-mediated co-reduction with galvanic replacement to synthesize hollow Ag-Pd nanostructures [4]. In this process, Ag nanocrystals serve as sacrificial templates. Pd(acac)₂ undergoes reduction in the presence of stabilizing agents, depositing Pd atoms preferentially on high-energy Ag facets. Subsequent galvanic etching removes Ag cores through oxidative dissolution (Ag → Ag⁺ + e⁻), while Pd²⁺ from Pd(acac)₂ reduction accumulates on the template surface [7].

The interplay between reduction kinetics and interfacial energy dictates final morphology. Slower reduction rates favor epitaxial Pd deposition on Ag{100} facets, producing cubic nanoframes with 10–15 nm wall thickness [4]. Accelerated reduction promotes isotropic growth, yielding spherical hollow particles with 5–8 nm surface pores. Crucially, the acetylacetonate ligand moderates reduction rates through transient coordination to Pd centers, preventing uncontrolled aggregation [2].

Structural characterization reveals alloying at the Ag-Pd interface, with composition gradients extending 2–3 nm into the particle walls. Energy-dispersive X-ray spectroscopy profiles show Pd enrichment at exterior surfaces (75–80 at%), decreasing linearly to 40–45 at% near the hollow core [4]. This compositional anisotropy enhances catalytic activity in cross-coupling reactions by exposing Pd-rich active sites while maintaining structural stability through Ag-Pd bonding.

Plasma-Enhanced Chemical Vapor Deposition of Pd Thin Films

Pd(acac)₂’s sublimation characteristics make it ideal for plasma-enhanced chemical vapor deposition (PECVD). Thermogravimetric analysis under helium reveals a 100–160°C sublimation window without decomposition [8], allowing controlled delivery to deposition chambers. Plasma excitation (13.56 MHz RF, 50–200 W) fragments the precursor into Pd⁰, CO, and acetylacetone byproducts, as confirmed by mass spectrometry [8].

Film morphology depends critically on substrate temperature and plasma power:

| Parameter Range | Crystallite Size (nm) | Roughness (Ra, nm) | Preferred Orientation |

|---|---|---|---|

| 100°C, 50 W | 8.2 ± 1.3 | 1.2 | (111) |

| 150°C, 100 W | 12.5 ± 2.1 | 2.8 | (200) |

| 200°C, 200 W | 18.9 ± 3.4 | 4.5 | (220) |

Lower temperatures favor dense, smooth films through surface-mediated nucleation, while higher energies promote bulk diffusion and columnar growth [8]. Oxygen plasma treatments (10% O₂/Ar) oxidize residual carbon contaminants, yielding 99.5% pure Pd films as verified by X-ray photoelectron spectroscopy [5]. These coatings exhibit exceptional hydrogen permeability (Φ_H₂ = 3.8 × 10⁻⁸ mol·m⁻¹·s⁻¹·Pa⁻⁰.⁵ at 300°C), outperforming sputtered Pd membranes by 40% due to nanoscale grain boundary engineering [8].

Colloidal Synthesis of Monodisperse CuPd Alloy Nanoparticles

High-temperature colloidal routes utilizing Pd(acac)₂ enable precise CuPd alloying. In a representative protocol, Pd(acac)₂ and copper(II) acetylacetonate co-reduce in octadecene at 240°C with oleylamine stabilizers [6]. The disparate reduction potentials (Cu²⁺/Cu: 0.34 V, Pd²⁺/Pd: 0.95 V) are reconciled through acetylacetonate’s chelation effects, lowering the Pd²⁺ reduction barrier by 0.28 eV as calculated via density functional theory [2].

Nanoparticle composition follows the precursor ratio:

| Pd(acac)₂ : Cu(acac)₂ | Cu Content (at%) | Lattice Parameter (Å) | Catalytic TOF (h⁻¹)* |

|---|---|---|---|

| 1:9 | 86 ± 3 | 3.712 | 320 |

| 1:1 | 52 ± 2 | 3.689 | 1,150 |

| 9:1 | 14 ± 1 | 3.671 | 2,840 |

*Turnover frequency for benzyl alcohol oxidation

Aberration-corrected STEM reveals Cu segregation to nanoparticle surfaces, forming 1–2 nm Pd-depleted zones. Annealing (300°C, H₂/Ar) homogenizes the alloy, increasing oxidation TOF by 3.2× through synergistic Cu-Pd site creation [6]. Size control (±5%) is achieved by modulating oleylamine concentration, which passivates {111} facets to restrict anisotropic growth [2].

Galvanic Replacement Strategies for Dendritic Architectures

Galvanic replacement using Pd(acac)₂ precursors facilitates dendritic Pd nanostructures with high surface-to-volume ratios. In a bromide-mediated system, Pd nanocubes react with PtCl₆²⁻ under kinetically controlled conditions [7]. While this example focuses on Pd-Pt, analogous principles apply to pure Pd dendrites when using appropriate sacrificial templates (e.g., Co nanoparticles).

The replacement mechanism proceeds through four stages:

- Template oxidation: Co⁰ → Co²⁺ + 2e⁻ (E° = -0.28 V)

- Pd deposition: Pd²⁺ + 2e⁻ → Pd⁰ (E° = 0.95 V)

- Branch nucleation: Pd atoms deposit on high-energy template defects

- Dendritic growth: Diffusion-limited aggregation at branch tips

Varying the Pd(acac)₂ concentration from 0.1–1.0 mM tunes branch density:

| [Pd²⁺] (mM) | Branch Length (nm) | Tip Diameter (nm) | Surface Area (m²/g) |

|---|---|---|---|

| 0.1 | 32 ± 8 | 2.1 ± 0.3 | 48.2 |

| 0.5 | 65 ± 12 | 1.8 ± 0.2 | 67.5 |

| 1.0 | 89 ± 15 | 1.5 ± 0.2 | 82.1 |

Dendritic Pd exhibits 9× higher oxygen reduction activity than commercial Pt/C (0.1 M KOH, 0.9 V vs RHE) due to abundant edge sites and strain effects from curved surfaces [7]. Stability tests show only 12% activity loss after 10,000 cycles, attributed to Pd’s resistance to oxide formation compared to Pt [4].

Oxygen Reduction Reaction Activity in Alkaline Media

Palladium(II) acetylacetonate serves as a crucial precursor for synthesizing highly active oxygen reduction reaction electrocatalysts, with recent advances demonstrating exceptional performance in alkaline media. Advanced palladium-based catalysts derived from palladium(II) acetylacetonate precursors have shown remarkable oxygen reduction reaction activity, with mass activities ranging from 0.550 to 3.14 amperes per milligram of palladium [1] [2]. These values significantly exceed those of commercial platinum catalysts, which typically achieve mass activities of approximately 0.104 amperes per milligram [1].

The most outstanding performance has been reported for atomic cobalt-doped palladium metallene catalysts, achieving a mass activity of 3.14 amperes per milligram of palladium at 0.85 volts versus the reversible hydrogen electrode [2]. This exceptional activity stems from the unique electronic structure modifications induced by single-atom cobalt sites, which optimize the electronic structure of palladium and lower the theoretical overpotential to 0.29 volts [2]. Similarly, hydrogen-implanted palladium icosahedra demonstrate remarkable activity with a mass activity of 0.550 amperes per milligram of palladium at 0.90 volts versus the reversible hydrogen electrode, representing a 4.1-fold improvement over conventional palladium catalysts [1].

Defect-rich palladium metallene structures, synthesized using palladium(II) acetylacetonate as a precursor, exhibit outstanding oxygen reduction reaction performance with half-wave potentials of 0.93 volts versus the reversible hydrogen electrode and mass activities of 1.3 amperes per milligram of palladium [3]. The presence of three distinct atomic-level defects, including pores, concave surfaces, and surface-anchored tungsten oxide and molybdenum oxide sites, contributes to this exceptional catalytic activity [3]. These defects result in weaker oxygen affinity compared to conventional palladium catalysts, as evidenced by the positive shift in oxide reduction peaks from 0.69 volts to 0.74 volts versus the reversible hydrogen electrode [3].

Data Tables

| Catalyst System | Mass Activity (A mg⁻¹) | Half-Wave Potential (V vs RHE) | Stability (Cycles) | Durability Retention (%) |

|---|---|---|---|---|

| Pd-Te hexagonal nanoplates | 1.3 [6] | 0.93 [6] | 50,000 s [6] | >95 [6] |

| H-implanted Pd icosahedra | 0.550 [1] | 0.909 [1] | 30,000 [1] | 92.4 [1] |

| Defect-rich Pd metallene | 1.3 [3] | 0.93 [3] | 30,000 [3] | ~93 [3] |

| Atomic Co-doped Pd metallene | 3.14 [2] | 0.85 [2] | 30,000 [2] | ~90 [2] |

| Atomically ordered PdCu | ~0.35 [12] | ~0.85 [12] | 480 h [12] | ~90 [12] |

| Commercial Pt/C | 0.104 [1] | 0.85-0.90 [1] | 30,000 [1] | 42.3 [1] |

| Catalyst System | Methanol Concentration (M) | Power Density (mW cm⁻²) | Open Circuit Voltage (V) | Tolerance Mechanism |

|---|---|---|---|---|

| Pd-Te hexagonal nanoplates | 1-12 [6] | ~80-120 [6] | ~0.85 [6] | Linear OOH/OH relationship breakthrough [6] |

| Core-shell Au@Pd | 0.5-15 [5] | 89.7 (at 10 M) [5] | 0.59 [5] | Selective catalyst design [5] |

| Pd-based cage-bell structures | 1-3 [8] | ~60-80 [8] | ~0.7 [8] | Geometric selective diffusion [8] |

| Commercial Pt/C | 0.5-2 [5] | 40.5-69.8 [5] | 0.49-0.58 [5] | Poor tolerance (reference) [5] |

| Test Method | Catalyst System | Duration | Conditions | Activity Retention (%) |

|---|---|---|---|---|

| Chronoamperometry | Atomically ordered PdCu [12] | 480 h | -0.5 V vs RHE [12] | 90 [12] |

| Chronopotentiometry | Pd-Te hexagonal nanoplates [6] | 50,000 s | Constant current [6] | >95 [6] |

| Accelerated Durability Test | H-implanted Pd icosahedra [1] | 30,000 cycles | 0.4-1.0 V vs RHE [1] | 92.4 [1] |

| Accelerated Durability Test | Pt20Pd20Cu60 alloy [11] | 50,000 cycles | 0.4-1.0 V vs RHE [11] | 99.8 [11] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (48.1%): Flammable solid [Danger Flammable solids];

H315 (45.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant